

Application Note: HPLC Analysis of Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

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Compound of Interest

Compound Name: Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate

Cat. No.: B1326005

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate**. The method utilizes reverse-phase chromatography with UV detection, providing a reliable and accurate means for purity assessment and quantification in research and quality control settings. This document provides comprehensive experimental protocols, data presentation tables, and a visual workflow to guide researchers, scientists, and drug development professionals.

Introduction

Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate is an organic compound with a molecular formula of C₁₆H₂₀O₅ and a molecular weight of 292.33 g/mol ^[1] Its structure incorporates an acetoxyphenyl group, a ketone, and an ethyl ester, making it a compound of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical manufacturing. The presence of the aromatic ring provides a chromophore that allows for straightforward detection by UV spectrophotometry. This HPLC method is designed for the separation and quantification of **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate** from potential impurities and degradation products.

Experimental Protocols

Instrumentation and Materials

- **HPLC System:** A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
- **Chromatography Data System (CDS):** Software for instrument control, data acquisition, and processing.
- **Analytical Balance:** Capable of weighing to 0.01 mg.
- **Volumetric Glassware:** Class A flasks and pipettes.
- **Syringe Filters:** 0.45 µm PTFE or nylon filters.

Reagents and Chemicals

- **Acetonitrile (ACN):** HPLC gradient grade.
- **Water:** HPLC grade or ultrapure water.
- **Methanol (MeOH):** HPLC grade (for sample preparation).
- **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate** Reference Standard: Purity >98%.

Chromatographic Conditions

A reverse-phase HPLC method was developed for the analysis. The conditions are summarized in the table below.

Parameter	Condition
Column	C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A	Water
Mobile Phase B	Acetonitrile
Gradient	60% B to 80% B over 10 minutes, hold for 2 min
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	30 °C
Detection	UV at 245 nm
Run Time	15 minutes

Preparation of Solutions

- **Standard Stock Solution (1 mg/mL):** Accurately weigh approximately 10 mg of **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate** reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase at the initial composition (60:40 Acetonitrile:Water) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
- **Sample Solution:** Accurately weigh a sample containing **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate** and dissolve it in methanol to achieve a target concentration of approximately 50 µg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$ (for n=6 injections)

Quantitative Analysis

The concentration of **Ethyl 6-(2-acetoxyphenyl)-6-oxohexanoate** in the sample is determined using an external standard calibration curve.

Sample ID	Retention Time (min)	Peak Area	Concentration ($\mu\text{g/mL}$)	Purity (%)
Standard 1	Expected ~7.5	Value	10	N/A
Standard 2	Expected ~7.5	Value	25	N/A
Standard 3	Expected ~7.5	Value	50	N/A
Standard 4	Expected ~7.5	Value	100	N/A
Sample 1	Value	Value	Calculated Value	Value
Sample 2	Value	Value	Calculated Value	Value

Note: The retention time and peak area are placeholders and must be determined experimentally.

Method Validation Considerations

For use in a regulated environment, the method should be validated according to ICH guidelines. Key validation parameters include:

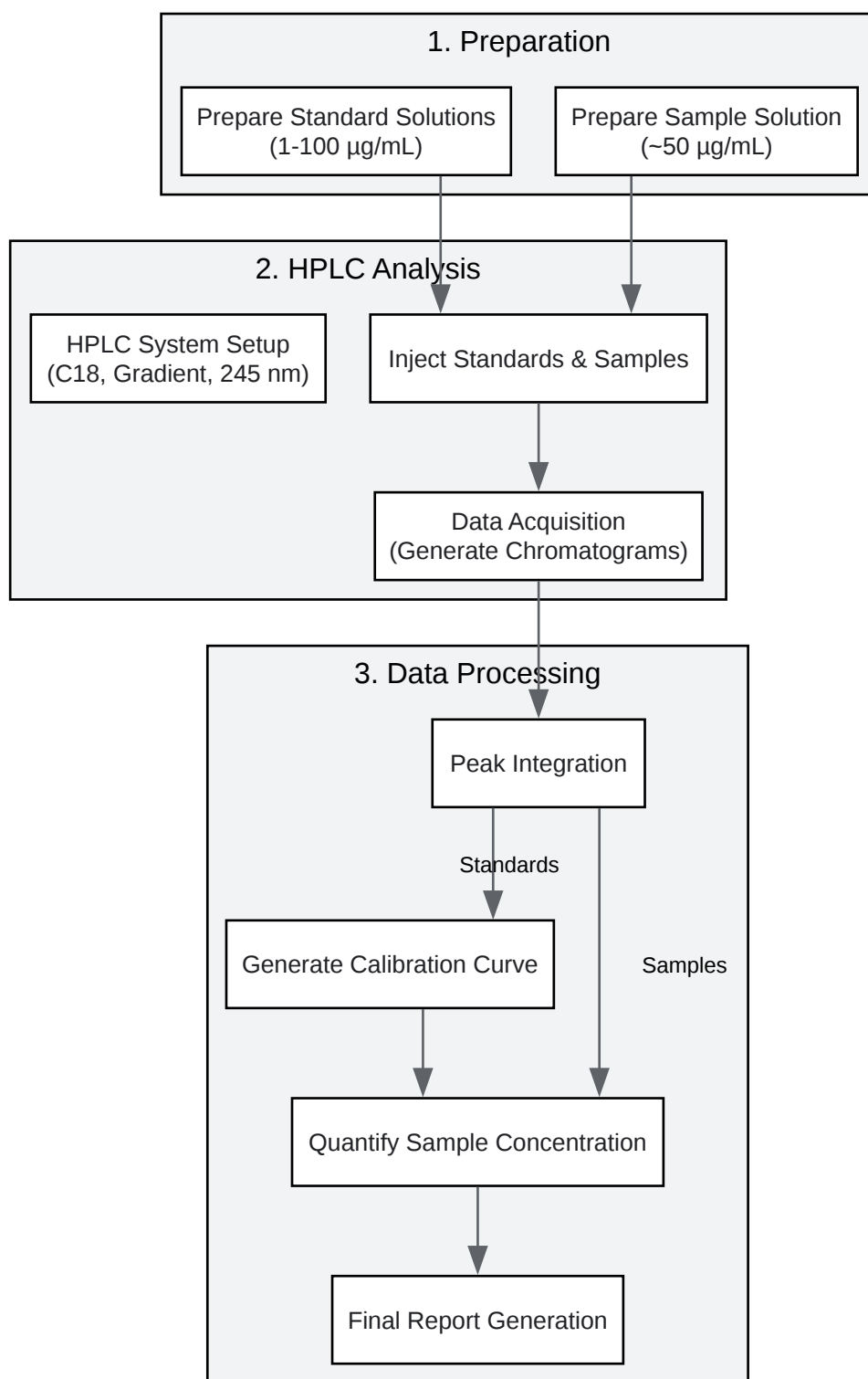
- **Specificity:** The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte.
- **Range:** The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of test results obtained by the method to the true value.
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
- **Robustness:** A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Potential Impurities and Degradation Products

Potential impurities could arise from the synthesis process, such as unreacted starting materials or side-products of Friedel-Crafts acylation. Degradation can occur through hydrolysis of the ethyl ester or the acetoxy group, particularly under acidic or basic conditions.^{[2][3][4][5]} The developed HPLC method should be capable of separating the main compound from these related substances.

Visualizations



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